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Compound Name:
6-(2-Aminopropyl)-2,3-

dihydrobenzofuran

Cat. No.: B122515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic psychoactive compound

belonging to the phenethylamine and dihydrobenzofuran classes of chemicals.[1] It is a

structural analog of 3,4-methylenedioxyamphetamine (MDA), where the methylenedioxy ring

has been replaced by a dihydrobenzofuran ring.[1] First synthesized in 1993 by a team led by

David E. Nichols at Purdue University, 6-APDB was developed as part of research into non-

neurotoxic analogs of MDMA.[1] This technical guide provides a comprehensive overview of

the chemical structure, properties, pharmacology, and relevant experimental protocols for 6-

APDB.

Chemical and Physical Properties
6-APDB is characterized by the following identifiers and physical properties. While some data,

such as boiling point and pKa, are not readily available in the literature, the information below

has been compiled from various sources.
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Property Value Source

IUPAC Name
1-(2,3-Dihydro-1-benzofuran-6-

yl)propan-2-amine
[2]

Synonyms

6-(2-Aminopropyl)-2,3-

dihydrobenzofuran, 4-Desoxy-

MDA, EMA-3

[3]

CAS Number 152623-93-3 [2]

Molecular Formula C₁₁H₁₅NO [2]

Molecular Weight 177.24 g/mol [2]

Melting Point (HCl salt) 243.4 °C [4]

Solubility (HCl salt)

DMF: 20 mg/mL, DMSO: 20

mg/mL, Ethanol: 20 mg/mL,

PBS (pH 7.2): 1 mg/mL

[5]

Appearance (HCl salt) White crystalline solid [4]

Spectroscopic Data
The structural elucidation of 6-APDB is confirmed through various spectroscopic techniques.

The following are representations of typical spectra obtained for 6-APDB hydrochloride.

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-APDB HCl in D₂O shows characteristic peaks corresponding to the

protons in its structure. A representative spectrum is available in the SWGDRUG.org

monograph on 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.[4]

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

3.3. Mass Spectrometry (MS)
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Electron ionization mass spectrometry (EI-MS) of 6-APDB typically shows a molecular ion peak

and characteristic fragmentation patterns. A representative mass spectrum can be found in the

SWGDRUG.org monograph.[4]

3.4. Infrared (IR) Spectroscopy

The IR spectrum of 6-APDB HCl reveals absorptions corresponding to its functional groups. A

representative IR spectrum is available in the SWGDRUG.org monograph.[4]

Synthesis
The synthesis of 6-APDB can be achieved through a multi-step process starting from 3-

methoxyphenol. A schematic of the synthesis is presented below. A detailed, step-by-step

protocol is not widely published, but the general route involves the formation of the

dihydrobenzofuran ring system followed by the introduction of the aminopropyl side chain.[6]

3-Methoxyphenol 2,3-Dihydro-6-methoxybenzofuranRing formation 1-(2,3-Dihydro-6-methoxyphenyl)propan-2-oneAcylation 6-APDBReductive amination

Click to download full resolution via product page

Synthetic route for 6-APDB.

Pharmacological Properties
The primary pharmacological action of 6-APDB is the inhibition of the reuptake of the

monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

This action increases the extracellular concentrations of these neurotransmitters, leading to its

psychoactive effects.

Target IC₅₀ (nM)

Serotonin Transporter (SERT) 322

Dopamine Transporter (DAT) 1997

Norepinephrine Transporter (NET) 980
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Data from in vitro studies.

The IC₅₀ values suggest that 6-APDB has a higher potency for the serotonin transporter

compared to the dopamine and norepinephrine transporters. A comprehensive receptor binding

profile with Kᵢ values for a wider range of receptors is not currently well-documented in the

scientific literature.

Signaling Pathway
The following diagram illustrates the general signaling pathway affected by monoamine

reuptake inhibitors like 6-APDB.
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Mechanism of action of 6-APDB.
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Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the pharmacological properties of 6-APDB.

In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine

neurotransmitters into cells expressing the respective transporters.

Materials:

HEK293 cells stably expressing human serotonin (SERT), dopamine (DAT), or

norepinephrine (NET) transporters.

Cell culture medium and reagents.

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Radiolabeled substrates: [³H]5-HT, [³H]dopamine, or [³H]norepinephrine.

Test compound (6-APDB) dissolved in a suitable solvent (e.g., DMSO).

Unlabeled inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, GBR

12909 for DAT, desipramine for NET).

96-well microplates.

Scintillation counter and scintillation fluid.

Procedure:

Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until

they reach a suitable confluency.

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the

cells with assay buffer.
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Compound Incubation: Add varying concentrations of 6-APDB (or control compounds) to the

wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake

reaction.

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate

the uptake by aspirating the buffer and washing the cells with ice-cold assay buffer.

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation

vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of 6-APDB and

determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
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In vitro uptake inhibition workflow.

In Vivo Drug Discrimination Study
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This behavioral assay in animals is used to assess the subjective effects of a drug by training

them to discriminate between the effects of a known drug and a vehicle.

Apparatus:

Standard two-lever operant conditioning chambers equipped with food pellet dispensers.

Animals:

Male Sprague-Dawley rats are commonly used.

Procedure:

Lever Press Training: Train the rats to press a lever to receive a food reward (e.g., sucrose

pellet).

Discrimination Training:

On drug training days, administer a known psychoactive drug (e.g., MDMA or cocaine)

and reinforce responses on one specific lever (the "drug" lever).

On vehicle training days, administer a saline vehicle and reinforce responses on the other

lever (the "vehicle" lever).

Alternate between drug and vehicle training days until the rats reliably press the correct

lever based on the administered substance.

Test Sessions:

Once the discrimination is learned, administer different doses of 6-APDB to the trained

animals.

During the test session, responses on either lever are recorded but may or may not be

reinforced.

The percentage of responses on the "drug" lever is measured for each dose of 6-APDB.
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Data Analysis: A dose-response curve is generated by plotting the percentage of drug-lever

responding against the dose of 6-APDB. Full substitution occurs if a dose of 6-APDB results

in a high percentage of responding on the drug lever, indicating similar subjective effects to

the training drug.

Training Phase

Testing Phase

Lever Press Training

Drug vs. Vehicle Discrimination Training

Administer 6-APDB (Test Drug)

Record Lever Presses

Analyze % Drug Lever Responding
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Drug discrimination workflow.

Conclusion
6-APDB is a psychoactive compound with a primary mechanism of action as a monoamine

reuptake inhibitor, showing a preference for the serotonin transporter. Its chemical structure

and properties have been characterized, although some physical data remains to be fully
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elucidated. The provided experimental protocols offer a foundation for researchers to further

investigate the pharmacological profile of 6-APDB and similar compounds. Further research is

warranted to establish a more comprehensive receptor binding profile and to fully understand

its in vivo effects and potential for drug development.

Disclaimer: 6-APDB is a research chemical and is not approved for human consumption. This

guide is intended for informational purposes for research and drug development professionals

only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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